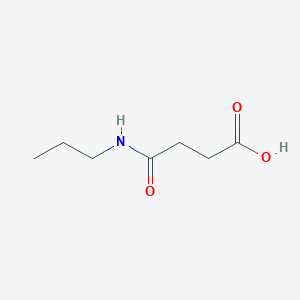

3-(propylcarbamoyl)propanoic Acid

Description

Structural Classification within Carboxylic Acid and Amide Derivatives

The chemical structure of 3-(propylcarbamoyl)propanoic acid is characterized by the presence of two key functional groups, which dually classify it as both a carboxylic acid and an amide derivative. Current time information in Bangalore, IN. The molecule consists of a four-carbon chain. At one end, a terminal carbon is part of a carboxyl group (-COOH), the defining feature of a carboxylic acid. This group is responsible for the acidic properties of the compound.

Simultaneously, the molecule contains a secondary amide functional group (-CONH-). Specifically, it is an N-propyl amide, where a propyl group is attached to the nitrogen atom. This amide linkage is formed between the carboxyl group of what would be succinic acid and propylamine. The presence of both the carboxylic acid and the amide functionalities within the same molecule gives it a hybrid nature, influencing its chemical reactivity and physical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H13NO3 | Current time information in Bangalore, IN. |

| Monoisotopic Mass | 159.08954 Da | Current time information in Bangalore, IN. |

| Predicted XlogP | -0.1 | Current time information in Bangalore, IN. |

Academic Significance and Interdisciplinary Research Trajectories

A review of publicly accessible scientific literature and chemical databases indicates that this compound has not been the subject of extensive, dedicated research studies. Its academic significance appears to be more as a structural motif or a potential synthetic intermediate rather than a compound with well-documented, direct applications in its own right.

While there is a vast body of research on related compounds, such as various other propanoic acid derivatives and amides in fields ranging from medicinal chemistry to materials science, specific interdisciplinary research trajectories for this compound are not clearly defined in current literature. Its structural components, the carboxylic acid and amide groups, are of fundamental importance in the design of molecules for biological and material applications. However, detailed research findings focusing explicitly on this compound remain limited. Therefore, its role in broader research contexts is largely inferred from the chemistry of its constituent functional groups rather than from direct experimental evidence reported in peer-reviewed studies.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 4-oxo-4-(propylamino)butanoic acid | Current time information in Bangalore, IN. |

| SMILES | CCNC(=O)CCC(=O)O | Current time information in Bangalore, IN. |

| InChIKey | NYGTWXWGPWMMJX-UHFFFAOYSA-N | Current time information in Bangalore, IN. |

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(propylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGTWXWGPWMMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398670 | |

| Record name | 3-(propylcarbamoyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61283-60-1 | |

| Record name | 3-(propylcarbamoyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propylcarbamoyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-(propylcarbamoyl)propanoic Acid

The primary and most direct method for synthesizing this compound, also known as N-propylsuccinamic acid, involves the reaction of succinic anhydride (B1165640) with n-propylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride.

The process typically involves dissolving succinic anhydride in a suitable solvent and then adding n-propylamine. The reaction proceeds via the opening of the anhydride ring, leading to the formation of the corresponding amido-acid. The reaction is generally exothermic and can often be carried out at room temperature, although gentle heating may be employed to ensure completion. The resulting product, this compound, can then be isolated and purified. The synthesis of succinic anhydride itself is well-documented, often prepared by the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride. orgsyn.org

Synthesis of Structurally Related Propylcarbamoyl-Containing Derivatives

For instance, N-substituted amides can be formed from the reaction of more reactive carboxylic acid derivatives, such as acyl chlorides, with the appropriate amine. youtube.com This method provides a versatile route to a wide range of amides. In one study, lupeol-3-carbamate derivatives were synthesized in a two-step process. First, a key intermediate was formed by reacting lupeol (B1675499) with 4-nitrophenyl chloroformate. This intermediate was then reacted with a series of different amines to produce the target carbamate (B1207046) derivatives. mdpi.com

Other research has focused on the synthesis of complex heterocyclic structures containing the carbamoyl (B1232498) group. For example, 5-carbamoyl-2-phenylpyrimidine derivatives have been synthesized and evaluated as potential enzyme inhibitors. nih.gov Similarly, various carbamoyl-substituted pyrroline (B1223166) N-oxides have been prepared to study their spin trapping behavior. nih.gov The synthesis of thiocarbamoyl derivatives, which are sulfur analogs, also serves as a gateway to a wide array of heterocyclic compounds. researchgate.net

The following table summarizes a selection of structurally related derivatives and their synthetic precursors:

Table 1: Synthesis of Structurally Related Propylcarbamoyl-Containing Derivatives| Derivative Class | General Structure | Synthetic Precursors |

|---|---|---|

| N-Substituted Amides | R-CO-NH-Propyl | Acyl Chloride (R-CO-Cl) + Propylamine |

| Carbamate Derivatives | R-O-CO-NH-Propyl | Chloroformate (R-O-CO-Cl) + Propylamine |

| Pyrimidine Derivatives | Pyrimidine-CO-NH-Propyl | Pyrimidine Carboxylic Acid + Propylamine |

| Pyrroline N-Oxide Derivatives | Pyrroline-CO-NH-Propyl | Pyrroline Carboxylic Acid Derivative + Propylamine |

Functional Group Interconversions and Reactivity Profiles

This compound possesses two key functional groups: a secondary amide and a terminal carboxylic acid. This bifunctionality dictates its reactivity profile.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. fiveable.me

Conversion to Acyl Chloride: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for further synthesis.

Reactions of the Amide Group:

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, yielding succinic acid and propylamine. studyraid.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. studyraid.com Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. studyraid.com

Reduction: Unlike the reduction of other carbonyl compounds, the reduction of an amide with a powerful reducing agent like LiAlH₄ typically removes the carbonyl oxygen entirely, converting the amide into an amine. libretexts.orgyoutube.com In this case, this compound would be reduced to 4-(propylamino)butan-1-ol.

Dehydration: Primary amides can be dehydrated to nitriles using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride. libretexts.orgyoutube.com However, as a secondary amide, this compound would not undergo this specific transformation to a simple nitrile.

Intramolecular Reactions: Under certain conditions, particularly with dehydrating agents or upon heating, this compound can undergo intramolecular cyclization. The carboxylic acid moiety can react with the amide nitrogen to form N-propylsuccinimide, a five-membered cyclic imide, with the elimination of a water molecule.

Catalytic Approaches in Synthetic Pathways

Catalysis plays a significant role in enhancing the efficiency and selectivity of reactions involving compounds like this compound and its precursors.

In the synthesis of amides from less reactive esters, acid or base catalysis is generally required. youtube.com For the direct amidation of carboxylic acids with amines, which is often thermodynamically unfavorable and requires high temperatures, various catalysts have been developed to facilitate the reaction under milder conditions.

Organocatalysis has emerged as a powerful tool. For example, succinic acid itself has been employed as an efficient and environmentally benign organocatalyst for the synthesis of α-amino nitriles in a three-component Strecker reaction. researchgate.netacgpubs.org The plausible mechanism involves the activation of a carbonyl group by the acidic proton of succinic acid, facilitating the formation of an imine intermediate. acgpubs.org While not a direct synthesis of the title compound, this demonstrates the catalytic potential of related structures.

In the broader context of related reactions, Rh(III) catalysis has been used to achieve intramolecular hydroarylation and amidoarylation, where an amide directing group guides C-H activation to form complex polycyclic products. nih.gov This highlights the sophisticated use of metal catalysts in reactions involving amide functionalities.

Mechanistic Studies of Reaction Pathways, including Superelectrophilic Activation and Hydroarylation

The reaction mechanisms involving the precursors and analogs of this compound have been a subject of detailed study. A key reaction involving its precursor, succinic anhydride, is the Friedel-Crafts acylation of aromatic compounds.

In this reaction, a Lewis acid catalyst like aluminum chloride (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the C=O bond, and in many representations, leads to the ring-opening of the anhydride to form an acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring (e.g., benzene). stackexchange.comstackexchange.com The process is stepwise, involving the formation of a delocalized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity and yield the final product, 4-oxo-4-phenylbutanoic acid. stackexchange.com The activation of the anhydride by the strong Lewis acid generates what can be considered a "superelectrophile," an electrophile with greatly enhanced reactivity.

Mechanistic studies on Rh(III)-catalyzed reactions of benzamides containing tethered alkenes have revealed distinct pathways, including hydroarylation. nih.gov These reactions proceed through C-H activation at the ortho position to the amide directing group, forming a rhodacycle intermediate. The subsequent steps are influenced by the nature of the amide substituent, leading to different cyclized products. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 3-(propylcarbamoyl)propanoic acid, ¹H and ¹³C NMR are fundamental for structural confirmation, while two-dimensional techniques like COSY and HSQC offer deeper insights into the molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the propyl group will exhibit characteristic splitting patterns due to spin-spin coupling. The methyl (CH₃) protons will appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The central methylene protons of the propyl group will present as a multiplet, coupled to both the methyl and the terminal methylene protons. The methylene protons attached to the nitrogen will also be a triplet, coupled to the adjacent methylene group. The two methylene groups in the propanoic acid backbone will each appear as triplets. The amide (N-H) and carboxylic acid (O-H) protons will typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. docbrown.info

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the three carbons of the propyl group and the four carbons of the propanoic acid moiety. The carbonyl carbons of the amide and carboxylic acid groups will appear at the downfield end of the spectrum due to the deshielding effect of the oxygen atoms. docbrown.info The chemical shifts of the aliphatic carbons will be in the upfield region.

COSY and HSQC

Two-dimensional NMR techniques further refine the structural assignment. Correlation Spectroscopy (COSY) experiments reveal correlations between coupled protons, helping to establish the connectivity of the proton spin systems within the propyl and propanoic acid fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (propyl) | ~0.9 (triplet) | ~11 |

| CH₂ (propyl, middle) | ~1.5 (sextet) | ~23 |

| CH₂ (propyl, N-attached) | ~3.2 (triplet) | ~41 |

| CH₂ (acid, adjacent to C=O) | ~2.6 (triplet) | ~30 |

| CH₂ (acid, adjacent to CH₂-N) | ~2.4 (triplet) | ~35 |

| C=O (amide) | - | ~173 |

| C=O (acid) | - | ~178 |

| N-H (amide) | Broad singlet | - |

| O-H (acid) | Broad singlet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃NO₃, the expected monoisotopic mass is approximately 159.09 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 159. The fragmentation of this ion would lead to a series of characteristic daughter ions. Common fragmentation pathways for amides and carboxylic acids include cleavage of the C-C and C-N bonds.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 142 | [M - OH]⁺ |

| 114 | [M - COOH]⁺ |

| 100 | [M - CH₂CH₂COOH]⁺ |

| 86 | [CH₂CH₂CONHCH₂CH₂CH₃]⁺ - H |

| 74 | [CH₃CH₂CH₂NHCO]⁺ |

| 57 | [CH₃CH₂CH₂]⁺ |

| 45 | [COOH]⁺ |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are indispensable for the separation, purification, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would be suitable. researchgate.net In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. Detection can be achieved using a UV detector, although the response may be weak, or more sensitively with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a polar and non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. agriculturejournals.cznih.gov Common derivatization agents include silylating agents (e.g., MSTFA) or esterification reagents. Once derivatized, the compound can be separated on a suitable GC column (e.g., a non-polar DB-5ms) and identified by its retention time and the mass spectrum of the eluting peak. nih.govchromforum.org

Interactive Data Table: Potential Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile/Carrier Phase | Detection |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid | UV (low λ) or MS |

| GC-MS (after derivatization) | DB-5ms or similar | Helium | Mass Spectrometry |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule. Density Functional Theory (DFT) is a widely used approach to investigate electronic structure and energetics due to its balance of accuracy and computational cost.

Density Functional Theory (DFT): DFT calculations are employed to determine the electron density of a molecule, from which various properties can be derived. For 3-(propylcarbamoyl)propanoic acid, DFT studies, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electrons and the energies of molecular orbitals. These calculations are foundational for understanding the molecule's stability and reactivity.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a significant HOMO-LUMO gap would imply a relatively stable molecule under normal conditions. The distribution of these frontier orbitals is also informative; the HOMO is typically localized on the more electron-rich parts of the molecule, such as the carboxyl and amide groups, while the LUMO may be distributed over the carbonyl carbons, indicating sites susceptible to nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Conformational Analysis and Molecular Geometry Optimization

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies.

Molecular Geometry Optimization: This computational process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, with its rotatable bonds in the propyl chain and around the amide and carboxylic acid groups, multiple local energy minima, each representing a stable conformer, are expected. These optimizations are typically performed using methods like DFT. The resulting geometries provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. Studies on similar propanoic acid derivatives have revealed the existence of multiple stable conformers, suggesting a complex conformational landscape for this compound as well.

| Parameter | Value |

|---|---|

| C=O (amide) bond length | 1.24 Å |

| C-N (amide) bond length | 1.35 Å |

| C=O (acid) bond length | 1.22 Å |

| C-O (acid) bond length | 1.36 Å |

| O-C-C-N dihedral angle | -175.0° |

Charge Distribution and Bonding Analysis

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule. It partitions the electron density into localized bonds, lone pairs, and core orbitals. This analysis for this compound would reveal the natural atomic charges on each atom, offering insights into its polarity and potential sites for electrostatic interactions. The analysis can also quantify the delocalization of electron density from filled donor orbitals to empty acceptor orbitals, which is indicative of hyperconjugative and resonance interactions that contribute to molecular stability. For instance, delocalization from the nitrogen lone pair to the antibonding orbital of the adjacent carbonyl group is a key feature of the amide bond.

| Atom | Natural Charge (e) |

|---|---|

| O (amide carbonyl) | -0.65 |

| N (amide) | -0.58 |

| C (amide carbonyl) | +0.55 |

| O (acid carbonyl) | -0.68 |

| O (acid hydroxyl) | -0.75 |

| H (acid hydroxyl) | +0.52 |

Computational Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

GIAO for NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable for assigning the signals in experimentally obtained spectra and for confirming the molecule's structure.

Thermochemical and Reaction Energetics from Theoretical Models

Theoretical models can be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the molecule's stability and its behavior in chemical reactions. While experimental data for propanoic acid is available, theoretical calculations can provide estimates for its derivatives. These calculations often involve sophisticated methods that can predict thermodynamic properties with a high degree of accuracy.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a protein target.

These studies can identify potential biological targets for this compound and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, can be estimated, providing a measure of the strength of the interaction. Such studies on related succinamic acid derivatives have shown their potential to interact with various biological targets, suggesting that this compound may also exhibit interesting biological activities.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Interacting Residues | ARG120, TYR150, SER200 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

In Silico Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In silico ADME prediction models are used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These models use the molecule's structure to predict properties such as its solubility, permeability, plasma protein binding, and potential to be metabolized by cytochrome P450 enzymes.

For this compound, these predictions can help to evaluate its drug-likeness and identify potential liabilities. For example, predictions might suggest good oral bioavailability based on parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often evaluated against criteria such as Lipinski's Rule of Five.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 159.18 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (o/w) | 0.85 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Aqueous Solubility (LogS) | -1.5 | Soluble |

| Human Intestinal Absorption | High | Good potential for oral absorption |

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the biochemical and biological activities of the specific chemical compound “this compound” that adheres to the provided outline.

The requested sections and subsections require in-depth research findings on enzyme interactions, receptor binding studies, metabolic pathway interactions, complex formation with specific biomolecules, antimicrobial efficacy, and biomimetic applications. Extensive searches for "this compound" and its synonym "N-propylsuccinamic acid" did not yield specific data corresponding to these topics.

The available research primarily focuses on the parent compound, propanoic acid (propionate), and its metabolically active form, propionyl-CoA. While there is a wealth of information on these related substances, the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevent the use of this more general data.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on “this compound” that meets the requirements of the user's request at this time. Further scientific investigation and publication on this specific compound are needed before such an article can be written.

Applications in Materials Science and Supramolecular Chemistry

Development of Novel Polymeric Materials and Derivatives

The bifunctional nature of 3-(propylcarbamoyl)propanoic acid makes it a candidate for the synthesis of various polymeric materials, particularly polyamides and polyesters. The carboxylic acid group can react with diols or diamines in polycondensation reactions to form the polymer backbone.

While direct polymerization of this compound is not extensively documented in dedicated studies, its potential can be inferred from established polymer synthesis protocols. For instance, the synthesis of poly(propylene fumarate) involves a two-step transesterification process where a diester intermediate reacts to form the final polymer. nih.gov A similar strategy could theoretically be applied to monomers derived from this compound.

The propylcarbamoyl side group would be expected to influence the properties of the resulting polymer. In polyamides, this group could participate in hydrogen bonding, potentially affecting the material's thermal stability and mechanical strength, similar to how side chains can tune the packing and morphologies of polymer chains in conjugated polymers. mdpi.com The synthesis of semi-aromatic polyamides from bio-based monomers like 2,5-furandicarboxylic acid demonstrates the drive to create engineering plastics from functionalized building blocks. rsc.org The incorporation of the propylcarbamoyl moiety could lead to polymers with unique solubility, thermal behavior, and surface characteristics.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymer Type | Co-monomer | Linkage Type | Potential Polymer Property Influence |

| Polyester | Diol (e.g., Propylene Glycol) | Ester | Increased flexibility, altered hydrophilicity due to the amide side chain. |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Enhanced hydrogen bonding, potentially leading to higher melting points and tensile strength. rsc.org |

Coordination Chemistry and Metal-Organic Frameworks Featuring Propylcarbamoyl Moieties

In the field of coordination chemistry, this compound can act as a versatile ligand. Dicarboxylic acids are known to coordinate with metal centers in various modes, often acting as bridging ligands to form coordination polymers or metal-organic frameworks (MOFs). nih.gov The presence of both a carboxylate group and a carbamoyl (B1232498) (amide) group in N-propylsuccinamic acid allows for multiple points of interaction with metal ions.

Metal-organic frameworks are porous materials constructed from metal nodes and organic linkers. escholarship.org The properties of MOFs can be tuned by carefully selecting these components. mdpi.com Ligands containing functional groups such as amides can introduce specific properties, such as selective gas adsorption. For example, MOFs with channels decorated by amide moieties have shown selective adsorption of CO2 over N2. researchgate.net

The propylcarbamoyl moiety can influence the formation and properties of MOFs in several ways:

Structural Influence : The flexibility of the aliphatic propyl chain can lead to the formation of robust microporous frameworks, as seen with other flexible organic linkers. nist.gov

Functional Pores : The amide group within the pores can act as a hydrogen-bonding site, creating a specific chemical environment for selective guest molecule binding.

Post-Synthetic Modification : The amide group could potentially be a site for further chemical reactions after the MOF has been constructed, allowing for the introduction of new functionalities. researchgate.net

Table 2: Research Findings on Related Functional Groups in MOFs

| MOF System / Ligand Type | Metal Ion | Key Finding | Relevance to Propylcarbamoyl Moieties | Reference |

| Amide-functionalized frameworks | Zn(II) | Amide groups decorating microporous channels led to selective CO2 adsorption. | The propylcarbamoyl group contains an amide that could impart similar selectivity. | researchgate.net |

| Flexible organic linkers | Zn(II) | A flexible linker with a carbamoyl group formed a robust MOF with highly selective methanol (B129727) sorption. | The aliphatic nature of this compound suggests potential for forming robust, selective frameworks. | nist.gov |

| Carboxylic acid functionalized MOFs | Various | Carboxylic acid groups can be incorporated to create solid-state Brønsted acid catalysts. | The carboxylic acid of the subject compound is a primary binding site for MOF formation. | researchgate.net |

Surface Modification and Functionalization Strategies

The carboxylic acid group of this compound serves as an effective anchor for grafting the molecule onto various surfaces. This process can be used to alter the surface properties of materials, such as their hydrophilicity, biocompatibility, or reactivity. Short-chain carboxylic acids have been successfully used to modify the surface of hydrophobic nanocrystals, making them dispersible in polar solvents. nih.gov

A common strategy involves activating a surface to present hydroxyl groups (e.g., on metal oxides or oxidized polymers), which can then react with the carboxylic acid of the molecule. Alternatively, surfaces can be functionalized with amino groups, which can form a stable amide bond with the carboxylic acid of this compound through a carbodiimide-mediated coupling reaction. nih.gov

Once grafted, the propylcarbamoyl moiety is exposed on the surface, presenting a new chemical functionality. This can be used to:

Control Wettability : The combination of the alkyl chain and the polar amide group can be used to fine-tune the surface energy and contact angle with water.

Promote Adhesion : The amide group can form hydrogen bonds with other materials, such as polymers or biological molecules, improving interfacial adhesion.

Create Reactive Sites : The N-H proton of the amide is weakly acidic and can participate in further chemical reactions, allowing for multi-step surface functionalization.

For example, silane (B1218182) coupling agents like 3-aminopropyltriethoxysilane (B1664141) are used to make silica (B1680970) surfaces more compatible with organic resins, sometimes through acid-base interactions with acid moieties on the resin. researchgate.net Similarly, tethering this compound to a surface could be used to improve its compatibility with specific polymer matrices.

Future Research Directions and Translational Perspectives

Exploration of Stereochemical Influences on Molecular Recognition and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets such as enzymes and receptors. While 3-(propylcarbamoyl)propanoic acid itself is not chiral, the introduction of substituents into its structure can create stereocenters, leading to stereoisomers (enantiomers and diastereomers) with potentially distinct biological activities.

Research into analogs of propanoic acid has consistently demonstrated the profound impact of stereochemistry. For instance, studies on 3-phenyl-3-aryl carboxamido propanoic acid derivatives, designed as inhibitors of the enzyme CYP26A1, have highlighted how specific stereoisomers can exhibit significantly different potencies. nih.gov The spatial orientation of the phenyl and carboxamido groups directly influences the compound's ability to fit into the enzyme's active site and form crucial bonds. nih.gov Similarly, research on 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), has shown that the (S)-enantiomer is typically the active form, while the (R)-enantiomer is often inactive or possesses different properties. nih.gov

Future investigations into this compound should therefore systematically explore the introduction of chiral centers. This would involve:

Asymmetric Synthesis: Developing synthetic methods to produce specific stereoisomers in high purity. nih.gov

Chiral Separation: Separating racemic mixtures to evaluate the individual isomers.

Biological Evaluation: Comparing the biological activity (e.g., receptor binding affinity, enzyme inhibition) of each stereoisomer.

This line of inquiry will be essential for understanding the structure-activity relationship (SAR) and for identifying the most potent and selective derivatives for potential therapeutic applications.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The traditional drug discovery cycle is a long and costly process. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling rapid and cost-effective design and optimization of novel compounds. nih.govmdpi.com These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

Future research can apply AI and ML in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing analogs to predict the biological activity of newly designed derivatives of this compound. AI technologies like deep neural networks (DNNs) have shown superior performance in property prediction compared to older methods. mdpi.com

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. mdpi.comresearchgate.net These models could generate novel analogs of this compound with optimized activity, selectivity, and pharmacokinetic profiles.

Structure-Based Design: For a known biological target, AI can analyze its 3D structure to design compounds that fit perfectly into the binding site, maximizing potency and minimizing off-target effects. nih.gov

The table below summarizes potential applications of AI/ML in the research of this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Use algorithms to learn from existing data and predict properties of new compounds. | Forecast biological activity, toxicity, and physicochemical properties of derivatives, reducing the need for extensive initial screening. |

| De Novo Design | Generate novel molecular structures with desired characteristics using generative models. | Create innovative analogs with potentially superior therapeutic profiles beyond what is achievable through traditional medicinal chemistry. springernature.com |

| Synthesis Planning | Predict optimal and efficient synthetic routes for target compounds. | Accelerate the "make" phase of the research cycle by identifying the most viable and cost-effective ways to produce novel derivatives. nih.gov |

| Image Analysis | Analyze high-content screening images to determine compound effects on cells. | Provide deeper insights into the mechanism of action at a cellular level. springernature.com |

By embracing these computational approaches, researchers can navigate the vast chemical landscape more efficiently, prioritizing the synthesis and testing of compounds with the highest probability of success.

Development of Sustainable Synthetic Routes and Green Chemistry Principles for Compound Production

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The production of this compound and its derivatives should be approached with the principles of green chemistry in mind. This involves minimizing waste, reducing energy consumption, and using renewable feedstocks.

A key focus would be the sustainable production of its precursors, such as propionic acid. Traditionally, propionic acid is produced via petrochemical routes. psu.edu However, significant progress has been made in bio-based production through fermentation. nih.govrsc.org Strains of Propionibacterium, for example, can produce propionic acid from renewable feedstocks like carbohydrates and glycerol. psu.edursc.org Research has focused on optimizing fermentation conditions and using techniques like immobilized cell bioreactors to achieve commercially competitive yields. psu.edursc.org

Future research into the synthesis of this compound should focus on:

Bio-based Precursors: Utilizing propionic acid derived from fermentation of renewable biomass. rsc.orgnih.gov

Catalytic Efficiency: Employing modern catalytic methods, such as organocatalysis, which can offer high efficiency and enantioselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solvent Selection: Using greener solvents or solvent-free conditions where possible.

Adopting these principles will not only reduce the environmental footprint of producing this compound but can also lead to more efficient and cost-effective manufacturing processes on an industrial scale. nih.gov

Elucidation of Broader Biological System Interactions (e.g., Gut Microbiome Modulation)

The biological activity of a compound is not limited to its interaction with a single target. It is crucial to understand its broader effects on complex biological systems, such as the gut microbiome. The gut microbiota is a complex ecosystem of microorganisms that plays a vital role in host health and disease, partly by producing a wide array of metabolites. nih.gov

A prominent example is indole-3-propionic acid (IPA), a metabolite produced by gut bacteria from the amino acid tryptophan. Research has shown that IPA has potent neuroprotective and anti-inflammatory effects, mediating some of the beneficial effects of probiotics. nih.govnih.gov This highlights the potential for small molecules to exert systemic effects through their interaction with gut microbes.

Future research on this compound should investigate its relationship with the gut microbiome:

Microbial Metabolism: Determining if the compound can be metabolized by gut bacteria, and identifying the resulting metabolites and their biological activities.

Modulation of Microbiota: Assessing whether oral administration of the compound alters the composition or functional output of the gut microbiome.

Host-Microbiome Signaling: Exploring if the compound's effects are mediated, in part, by microbial signaling pathways. For instance, studies on IPA have shown it can influence the production of brain-derived neurotrophic factor (BDNF). nih.gov

Understanding these interactions could reveal novel mechanisms of action and open up new therapeutic avenues, particularly for diseases linked to gut dysbiosis. While some studies have found that supplementation with certain microbial metabolites like IPA did not protect against all diet-induced dysfunctions, the area remains a rich field for investigation. epa.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(propylcarbamoyl)propanoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic addition or substitution reactions. For example, analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are synthesized via reactions between alkyl bromides (e.g., 3-bromopropanoic acid) and nucleophiles (e.g., thiol-containing heterocycles) under reflux conditions. Catalysts like DABCO are used to control stereochemistry (E:Z ratios), followed by hydrolysis of intermediate esters (e.g., tert-butyl esters) using trifluoroacetic acid (TFA) and phenol .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for monitoring reaction progress and isomer purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. For example, flash chromatography (e.g., CombiFlash Rf systems) with gradients of ethyl acetate/hexane or acetonitrile/water is used for purification .

Q. How should researchers handle and store this compound derivatives safely?

- Methodological Answer : While specific safety data for this compound is limited, analogous propanoic acid derivatives require standard laboratory precautions: use fume hoods, wear gloves/eye protection, and avoid inhalation. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Emergency protocols include immediate solvent removal and neutralization of spills .

Advanced Research Questions

Q. How can stereochemical outcomes (E:Z ratios) be optimized during synthesis of α,β-unsaturated derivatives?

- Methodological Answer : Catalysts like DABCO or triethylamine (TEA) and reaction temperature significantly influence stereochemistry. For instance, Fan et al. achieved high E:Z ratios (>9:1) by reacting methyl/tert-butyl malonates with thiols at -15°C using DABCO. Lower temperatures favor kinetic control, reducing Z-isomer formation .

Q. What strategies are effective for studying enzymatic interactions of this compound derivatives?

- Methodological Answer : Derivatives like CoA thioesters can be synthesized to probe enzyme specificity. For example, (E)-3-(2,6-dimethylphenoxy)acrylic acid was converted to its CoA thioester to test substrate compatibility with enoyl-CoA hydratase. Enzymatic assays (e.g., UV-Vis spectroscopy) monitor reaction rates and stereoselectivity .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer : Density functional theory (DFT) and molecular docking (e.g., AutoDock) predict electronic properties and binding affinities. For related compounds, models have been used to optimize hydrogen-bonding interactions with target enzymes (e.g., mitochondrial hydratases) and assess steric effects of substituents .

Q. What metabolic pathways are relevant for in vivo studies of propanoic acid derivatives?

- Methodological Answer : In mice, metabolites like 3-(4-hydroxyphenyl)propanoic acid undergo phase II modifications (sulfation, glucuronidation). LC-MS/MS profiling identifies phase I/II metabolites, while stable isotope labeling tracks pharmacokinetics .

Q. How do structural modifications (e.g., aryl vs. alkyl substituents) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.